molecular formula C18H20N2O6S B2889273 N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide CAS No. 899979-37-4

N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide

Cat. No.: B2889273
CAS No.: 899979-37-4
M. Wt: 392.43
InChI Key: GFCCZEWRTZCZIA-UHFFFAOYSA-N
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Description

N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C18H20N2O6S and its molecular weight is 392.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O6S/c1-24-15-4-2-3-14(10-15)18(21)19-7-8-27(22,23)20-11-13-5-6-16-17(9-13)26-12-25-16/h2-6,9-10,20H,7-8,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCCZEWRTZCZIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)NCC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a sulfamoyl group, which is known for its role in various therapeutic applications, particularly in cancer treatment and as an antibacterial agent.

  • Molecular Formula : C₁₉H₁₈N₂O₅S
  • Molecular Weight : 378.42 g/mol
  • CAS Number : 1170890-17-1

Structural Characteristics

The compound contains a benzo[d][1,3]dioxole moiety, which is significant for its biological interactions. The methoxy group at the 3-position of the benzamide enhances its lipophilicity, potentially improving membrane permeability.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have shown that benzamide derivatives can inhibit specific kinases involved in cancer cell proliferation.

  • Mechanism of Action : The compound is believed to inhibit the activity of dihydrofolate reductase (DHFR), a target for many anticancer drugs. By downregulating DHFR, the compound may disrupt nucleotide synthesis, leading to reduced tumor growth .
  • Cell Line Studies : In vitro studies using various cancer cell lines (e.g., breast cancer and lymphoma) have demonstrated that this compound induces apoptosis and inhibits cell proliferation at micromolar concentrations .

Antimicrobial Activity

The sulfamoyl group is known for its antibacterial properties. Compounds with similar structures have been shown to inhibit bacterial growth by interfering with folate synthesis pathways.

  • In vitro Testing : Preliminary studies suggest that this compound exhibits activity against Gram-positive bacteria, although further testing against a broader spectrum of pathogens is necessary .

Case Studies and Research Findings

StudyFindings
Sivaramkumar et al. (2010)Reported that derivatives with sulfamoyl groups show enhanced anticancer activity through DHFR inhibition in resistant cancer cell lines .
Purnell & Whish (1980)Identified m-Methoxybenzamide as a potent inhibitor of poly(ADP-ribose) polymerase (PARP), suggesting potential applications in cancer therapy .
Han et al. (2016)Demonstrated that benzamide derivatives can effectively inhibit RET kinase activity, relevant for certain cancers .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzo[d][1,3]dioxole Ring : This step often includes the use of specific catalysts and reaction conditions to ensure yield.
  • Sulfamoylation Reaction : The introduction of the sulfamoyl group is crucial for biological activity.
  • Final Benzamide Formation : The reaction concludes with the formation of the benzamide structure through acylation processes.

Q & A

Q. What are the recommended synthetic routes for N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide, and what critical parameters influence reaction yields?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzo[d][1,3]dioxol-5-ylmethyl and sulfamoyl moieties. A plausible route includes:

Sulfamoylation : React benzo[d][1,3]dioxol-5-ylmethanamine with sulfamoyl chloride in anhydrous THF at 0–5°C under nitrogen .

Ethyl linker introduction : Couple the sulfamoyl intermediate with 2-bromoethylamine using a base like triethylamine (TEA) in DMF at 60°C .

Amide bond formation : React the resulting intermediate with 3-methoxybenzoyl chloride in dichloromethane (DCM) using Hünig’s base (DIPEA) .

Q. Critical parameters :

  • Temperature control : Exothermic reactions (e.g., sulfamoylation) require strict cooling to prevent side reactions.
  • Purification : Use RP-HPLC or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
  • Yield optimization : Monitor reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate) to avoid over-reaction.

Q. What analytical techniques are most effective for characterizing this compound and verifying purity?

Methodological Answer:

  • NMR spectroscopy :
    • ¹H NMR : Confirm aromatic protons (δ 6.7–7.3 ppm for benzodioxole and methoxybenzamide), sulfamoyl NH (δ 5.8–6.2 ppm), and ethyl linker (δ 2.8–3.5 ppm) .
    • ¹³C NMR : Identify carbonyl (δ 165–170 ppm) and methoxy (δ 55–56 ppm) groups .
  • HRMS : Verify molecular ion ([M+H]⁺) with <2 ppm error .
  • HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .

Q. What solvents and conditions are suitable for solubility testing of this compound?

Methodological Answer:

  • Solvent screening : Test in DMSO (primary stock), followed by aqueous buffers (PBS, pH 7.4) with ≤1% DMSO .
  • Dynamic Light Scattering (DLS) : Assess aggregation in aqueous media at 25°C and 37°C .
  • LogP determination : Use shake-flask method (octanol/water) or computational tools (e.g., XLogP3) to estimate lipophilicity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

Methodological Answer:

  • Core modifications :
    • Replace methoxy with ethoxy or halogens to alter electron density .
    • Substitute benzodioxole with bioisosteres (e.g., benzofuran) to modulate metabolic stability .
  • Functional group probing :
    • Test sulfamoyl vs. sulfonyl groups for target binding affinity .
    • Evaluate ethyl linker length (C2 vs. C3) for conformational flexibility .
  • Assay design : Use in vitro kinase inhibition assays (IC₅₀ determination) and molecular docking (AutoDock Vina) to correlate structural changes with activity .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Source validation : Cross-check compound purity (HPLC, HRMS) and biological assay protocols (e.g., cell line authentication, ATP concentration in kinase assays) .
  • Meta-analysis : Compare IC₅₀ values under standardized conditions (e.g., 10% FBS, 37°C) and adjust for batch-to-batch variability .
  • Orthogonal assays : Validate primary findings using SPR (binding kinetics) and in vivo models (e.g., zebrafish xenografts) .

Q. How can target engagement be mechanistically validated for this compound?

Methodological Answer:

  • Pull-down assays : Immobilize the compound on NHS-activated Sepharose beads and incubate with cell lysates to identify binding partners via LC-MS/MS .
  • CETSA (Cellular Thermal Shift Assay) : Treat cells with the compound, heat-denature proteins, and quantify target stabilization via Western blot .
  • PET imaging : Radiolabel with ¹¹C (via methoxy group) for in vivo target occupancy studies in non-human primates .

Q. What computational methods predict metabolic stability and toxicity risks?

Methodological Answer:

  • Metabolism prediction : Use in silico tools (e.g., StarDrop, Schrödinger) to identify CYP450 oxidation sites on benzodioxole and methoxy groups .
  • Toxicity profiling : Screen for hERG inhibition (PatchXpress) and mitochondrial toxicity (Seahorse assay) .
  • ADMET modeling : Predict bioavailability (%F) and blood-brain barrier permeability (P-gp efflux ratio) using QikProp .

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